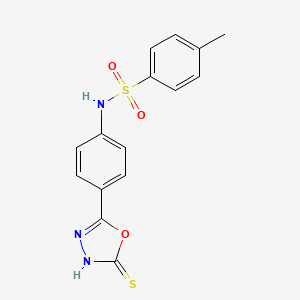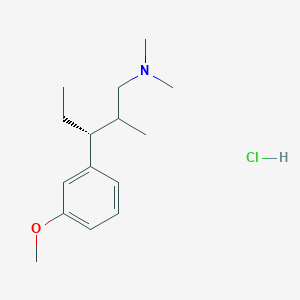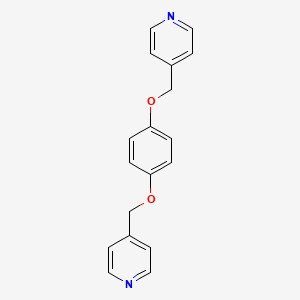
1,4-Bis(pyridin-4-ylmethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(pyridin-4-ylmethoxy)benzene is an organic compound with the molecular formula C18H16N2O2. It is characterized by a benzene ring substituted with two pyridin-4-ylmethoxy groups at the 1 and 4 positions. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers due to its ability to act as a linker molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(pyridin-4-ylmethoxy)benzene can be synthesized through a multi-step process involving the reaction of 4-pyridinemethanol with 1,4-dibromobenzene. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(pyridin-4-ylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4-Bis(pyridin-4-ylmethoxy)benzene involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination leads to the formation of stable metal-organic frameworks and coordination polymers. The molecular targets include metal ions such as zinc, copper, and iron. The pathways involved in the formation of these structures depend on the reaction conditions and the nature of the metal ions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(pyridin-3-ylmethoxy)benzene: Similar structure but with pyridine rings at the 3-position.
1,4-Bis(imidazoly-1-yl)benzene: Contains imidazole rings instead of pyridine rings.
4,4′-(1H-1,2,4-triazol-1-yl)methylene-bis(benzonic acid): Contains triazole rings and carboxylic acid groups.
Uniqueness
1,4-Bis(pyridin-4-ylmethoxy)benzene is unique due to its specific substitution pattern, which allows for the formation of highly stable and versatile metal-organic frameworks. Its ability to act as a bidentate ligand makes it particularly useful in the synthesis of complex coordination polymers .
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
4-[[4-(pyridin-4-ylmethoxy)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C18H16N2O2/c1-2-18(22-14-16-7-11-20-12-8-16)4-3-17(1)21-13-15-5-9-19-10-6-15/h1-12H,13-14H2 |
Clave InChI |
YXEKMCOVNMMJIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC2=CC=NC=C2)OCC3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)
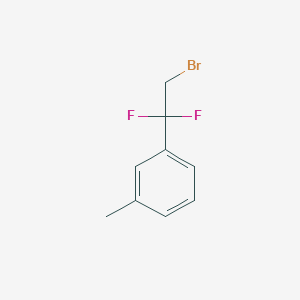
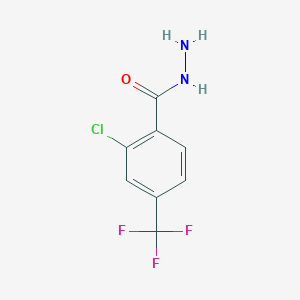

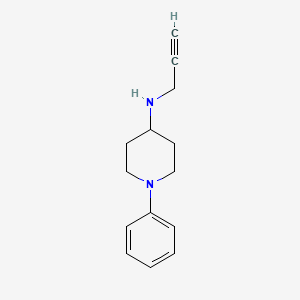
![4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid](/img/structure/B11764085.png)
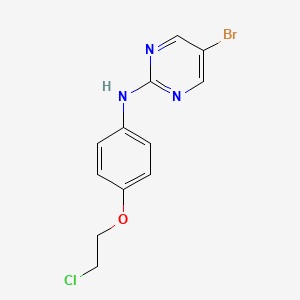

![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764096.png)
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
![(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11764113.png)
